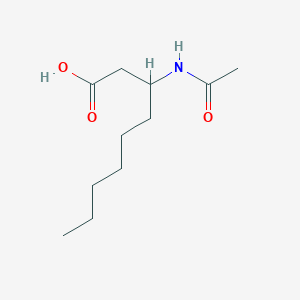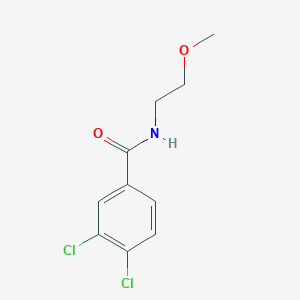
N-(4-chlorophenyl)-1-propyl-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-1-propyl-4-piperidinamine is a chemical compound that belongs to the class of phenylpiperidine derivatives. It is commonly known as 4-Cl-PPP and is a synthetic drug that is used in scientific research. The compound has been found to have potential therapeutic applications in the treatment of various neurological disorders. In
作用機序
The mechanism of action of N-(4-chlorophenyl)-1-propyl-4-piperidinamine involves the inhibition of dopamine reuptake by binding to the dopamine transporter. This results in an increase in the levels of dopamine in the brain, which can improve mood and reduce symptoms of neurological disorders. The compound has also been found to have affinity for other receptors such as the sigma-1 receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-chlorophenyl)-1-propyl-4-piperidinamine are primarily related to its ability to increase dopamine levels in the brain. This can result in improved mood, motivation, and movement. The compound has also been found to have potential neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders such as Parkinson's disease.
実験室実験の利点と制限
The advantages of using N-(4-chlorophenyl)-1-propyl-4-piperidinamine in lab experiments include its well-established synthesis method, its ability to increase dopamine levels in the brain, and its potential therapeutic applications in the treatment of neurological disorders. However, the compound also has some limitations, such as its potential toxicity and the need for further research to fully understand its mechanisms of action and potential side effects.
将来の方向性
There are several future directions for research on N-(4-chlorophenyl)-1-propyl-4-piperidinamine. One potential direction is to explore its potential therapeutic applications in the treatment of other neurological disorders such as Alzheimer's disease. Another direction is to investigate its potential side effects and toxicity in order to determine its safety for human use. Additionally, further research is needed to fully understand the compound's mechanisms of action and to develop more effective and targeted therapies based on its properties.
Conclusion
N-(4-chlorophenyl)-1-propyl-4-piperidinamine is a synthetic compound that has potential therapeutic applications in the treatment of neurological disorders. The compound acts as a dopamine transporter inhibitor, which can increase dopamine levels in the brain and improve mood, motivation, and movement. While the compound has some limitations, such as its potential toxicity, it is a promising area of research for the development of new therapies for neurological disorders. Further research is needed to fully understand its mechanisms of action and potential side effects.
合成法
The synthesis of N-(4-chlorophenyl)-1-propyl-4-piperidinamine involves the reaction of 4-chlorobenzaldehyde with 1-propylpiperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of recrystallization and chromatography steps to obtain the final product. The synthesis method is well-established and has been used by many researchers to produce the compound in large quantities.
科学的研究の応用
N-(4-chlorophenyl)-1-propyl-4-piperidinamine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and depression. The compound has been found to act as a dopamine transporter inhibitor, which means that it can increase the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a critical role in regulating mood, motivation, and movement.
特性
IUPAC Name |
N-(4-chlorophenyl)-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2/c1-2-9-17-10-7-14(8-11-17)16-13-5-3-12(15)4-6-13/h3-6,14,16H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVHDSXWTRRAIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1-propylpiperidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3'-methoxy-4-biphenylyl)-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5231811.png)


![6-methoxy-4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5231834.png)

![4-(3-bromo-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5231845.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2-pyridinylmethyl)amino]nicotinamide](/img/structure/B5231854.png)
![3-({[3-(4-morpholinyl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5231863.png)

![5-{5-chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5231875.png)

![3-({[3-(isopropoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5231890.png)